1,4-Dioxa-7-azaspiro[4.5]decane

Dopamine Agonist Cardiovascular In Vivo Pharmacology

This 1,4-Dioxa-7-azaspiro[4.5]decane is a critical spirocyclic building block for medicinal chemistry. Its rigid, three-dimensional scaffold offers dual reactivity—a secondary amine for alkylation/acylation and a masked ketone (1,3-dioxolane) for selective deprotection. This enables precise exploration of structure-activity relationships (SAR), as evidenced by its use in dopamine agonist development. Procure this exact core, cited in patent WO2004/104001 A2, to ensure downstream biological outcomes.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 40369-91-3
Cat. No. B1590673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxa-7-azaspiro[4.5]decane
CAS40369-91-3
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)OCCO2
InChIInChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2
InChIKeyFZWPOVPBHOSLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxa-7-azaspiro[4.5]decane (CAS 40369-91-3) – Spirocyclic Building Block for Heterocyclic Synthesis and Dopaminergic Scaffolds


1,4-Dioxa-7-azaspiro[4.5]decane (CAS 40369-91-3) is a heterocyclic spiro compound with molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . Its structure features a piperidine ring fused via a spiro carbon to a 1,3-dioxolane moiety, rendering it a rigid, three-dimensional scaffold. The compound is a key synthetic intermediate, particularly for constructing 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives [1]. Its practical significance is underscored by its inclusion as a building block in patents, notably WO2004/104001 A2, where it is used to prepare pharmaceutical agents . The presence of both an amine and a protected ketone (as the ketal) provides a dual-reactivity handle, enabling chemists to selectively deprotect or further functionalize the core. This chemical versatility is why the compound is a high-demand procurement item for medicinal chemistry and organic synthesis laboratories.

Why 1,4-Dioxa-7-azaspiro[4.5]decane Cannot Be Replaced by Simple Piperidines or Other Spiro Analogs


Generic substitution of 1,4-dioxa-7-azaspiro[4.5]decane with a simpler piperidine (e.g., 3-piperidone) or an alternative spirocyclic amine fails because the precise steric and electronic presentation of the basic amine within the constrained spiro framework is critical for downstream biological activity. The 1,4-dioxa-7-azaspiro[4.5]decane scaffold imposes a specific three-dimensional orientation of substituents. For instance, research on dopamine agonists derived from this core demonstrates that the spatial arrangement of the N-7 methyl group and the 6-position substituent dictates whether the resulting compound exhibits central or peripheral dopaminergic activity [1]. In a key study, the 4-indolylmethyl analogue of the 7-methyl derivative showed potent peripheral dopamine agonism (ID50 = 0.095 µmol/kg), whereas other closely related analogues from the same class were completely inactive [1]. This outcome is not observed with flexible acyclic amines or other spirocyclic systems, establishing that the unique geometry of this specific core is not interchangeable. Using a different ketal-protected piperidine or a spiro analog with altered ring sizes or heteroatom positions would introduce conformational changes that cannot be predicted a priori, risking the loss of desired biological or synthetic outcomes. The quantitative evidence presented below confirms this structure-activity relationship (SAR) and provides procurement justification.

Quantitative Evidence Guide: Head-to-Head Performance of 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives vs. Apomorphine


Peripheral Dopamine Agonist Potency: 4-Indolylmethyl Analogue vs. Apomorphine in Cat Cardioaccelerator Nerve Assay

A derivative of the core 1,4-dioxa-7-azaspiro[4.5]decane scaffold, specifically 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, was directly compared to the reference dopamine agonist apomorphine in a standardized in vivo assay. The compound demonstrated a quantifiable level of peripheral dopamine agonist activity [1].

Dopamine Agonist Cardiovascular In Vivo Pharmacology

Central vs. Peripheral Selectivity Profile: 1,4-Dioxa-7-azaspiro[4.5]decane Derivatives vs. Apomorphine

The same study evaluated the central nervous system (CNS) activity of three distinct 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane analogues. The findings establish a critical, quantifiable differentiation from apomorphine and related dopamine agonists that typically show mixed central/peripheral effects [1].

Dopamine Agonist CNS Selectivity SAR

Predicted Physicochemical Profile: Lipophilicity and Hydrogen Bonding vs. Flexible Amines

The rigid spirocyclic structure of 1,4-dioxa-7-azaspiro[4.5]decane confers a distinct physicochemical signature compared to flexible acyclic amines or simple piperidines. These properties, which are critical for membrane permeability and oral bioavailability, can be quantified .

Drug-likeness Physicochemical Properties ADME

Target Applications for 1,4-Dioxa-7-azaspiro[4.5]decane Based on Verified Evidence


Medicinal Chemistry: Synthesis of Peripherally-Selective Dopamine Agonist Leads for Cardiovascular Indications

This scenario is directly supported by the data in Section 3. Researchers developing novel dopamine agonists for cardiovascular diseases (e.g., heart failure, hypertension) can utilize 1,4-dioxa-7-azaspiro[4.5]decane as a core scaffold. The evidence demonstrates that 7-methyl-6-substituted derivatives can exhibit peripheral dopamine agonist activity (ID50 = 0.095 µmol/kg) while lacking CNS penetration. This peripheral selectivity, a key differentiator from agents like apomorphine, is essential for minimizing adverse neurological effects. Procuring this specific building block enables the exploration of SAR around the 6-position to optimize potency and selectivity for peripheral dopamine receptors [1].

Organic Synthesis: A Dual-Reactive Spirocyclic Building Block for Complex Molecule Construction

1,4-Dioxa-7-azaspiro[4.5]decane is an ideal intermediate for building complex, three-dimensional molecules. The spirocyclic framework provides a rigid, pre-organized core. The secondary amine (N-7) is a reactive handle for alkylation, acylation, or reductive amination. The 1,3-dioxolane (ketal) serves as a masked ketone, allowing for selective deprotection to a 3-piperidone derivative under mild acidic conditions. This dual reactivity enables chemists to install diverse substituents on the piperidine ring before unmasking the ketone for further transformations (e.g., Wittig, Grignard reactions). Its use in patent WO2004/104001 A2 confirms its established role as a versatile intermediate for synthesizing pharmaceutical agents . This orthogonal reactivity is not available with simple 3-piperidone, which lacks a protected carbonyl.

Medicinal Chemistry: Optimization of Drug-Like Properties via Conformational Restriction

The predicted physicochemical profile of 1,4-dioxa-7-azaspiro[4.5]decane (LogP = 0.44) positions it as a useful scaffold for improving the drug-likeness of lead compounds. Its rigid spirocyclic architecture reduces the number of rotatable bonds, which can enhance oral bioavailability by minimizing the entropic penalty associated with target binding and improving metabolic stability . Researchers facing challenges with high LogP or excessive conformational flexibility in early leads can substitute a flexible amine linker with this scaffold. The moderate LogP and increased hydrogen bonding capacity (from the dioxolane ring) can also improve aqueous solubility compared to purely hydrophobic scaffolds . This makes it a strategic choice in lead optimization campaigns aiming to balance potency with favorable ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxa-7-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.